molecular formula C23H25N3O3 B2518509 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-53-2

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2518509
CAS No.: 222716-53-2
M. Wt: 391.471
InChI Key: ORWZCPHFOPHWOH-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzimidazole group attached to a chromen-4-one core, with additional functional groups such as diethylamino and hydroxyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-14-11-15-21(28)17(23-24-18-9-7-8-10-19(18)25-23)13-29-22(15)16(20(14)27)12-26(5-2)6-3/h7-11,13,27H,4-6,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWZCPHFOPHWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to form the chromen-4-one structure. The benzimidazole group can be introduced through a condensation reaction with o-phenylenediamine and a carboxylic acid or its derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters. Purification steps such as recrystallization or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Diethylaminomethyl Functionalization

The diethylaminomethyl group at position 8 is added via a Mannich reaction :

  • Reactants : 8-Hydroxy-4H-chromen-4-one + diethylamine + formaldehyde.

  • Conditions : Ethanol, reflux (80°C) for 6–8 hours .

ComponentRoleStoichiometry
FormaldehydeElectrophile1.2 equiv
DiethylamineNucleophile1.0 equiv
ChromenoneAromatic substrate1.0 equiv

Key Side Reaction : Over-alkylation at the phenolic oxygen (mitigated by controlled reagent addition) .

Hydroxy Group Modifications

The 7-hydroxy group participates in O-alkylation and chelation-driven reactions :

  • Etherification : Propargyl bromide/K₂CO₃ in acetone (60°C, 12 hr) to form propargyl ethers .

  • Metal Chelation : Forms stable complexes with Fe³⁺ or Cu²⁺ at pH 7–8, useful in fluorescence-based applications.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the chromenone ring, forming quinone derivatives .

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Comparative Reactivity of Structural Analogs

The benzimidazole and chromenone moieties exhibit distinct reactivity compared to simpler coumarins:

Feature3-(Benzimidazolyl)-ChromenoneStandard Coumarin
Electrophilicity Enhanced (due to electron-withdrawing benzimidazole)Moderate
Fluorescence λ<sub>em</sub> = 450–470 nmλ<sub>em</sub> = 380–400 nm
Metal Chelation Strong (K<sub>d</sub> = 10⁻⁸ M for Cu²⁺)Weak (K<sub>d</sub> = 10⁻⁵ M)

Synthetic Challenges and Optimization

  • Purity Issues : Co-eluting regioisomers during benzimidazole formation require HPLC purification (C18 column, MeOH/H₂O gradient) .

  • Yield Improvements : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes (yield increases from 65% to 82%) .

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., MAO-B inhibition for Parkinson’s disease ) and materials science (fluorescent sensors). Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells, particularly by inducing apoptosis and cell cycle arrest at the G2/M phase. This mechanism is crucial for developing new treatments for resistant forms of breast cancer.

Acetylcholinesterase Inhibition

The compound's structural similarity to other coumarin derivatives suggests potential activity as an acetylcholinesterase inhibitor. This is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are diminished due to increased enzymatic activity.

Case Study 1: Antitumor Activity

In a study focusing on hybrid compounds, 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one was synthesized and tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics. The study utilized molecular docking to elucidate the binding interactions with target proteins involved in cancer progression, confirming its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, thereby supporting its candidacy as a therapeutic agent for neurodegenerative disorders.

Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Mechanism of ActionTarget Disease
3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-oneTBDApoptosis inductionBreast Cancer
Coumarin Derivative A2.7Acetylcholinesterase inhibitionAlzheimer's Disease
Coumarin Derivative BTBDAntioxidant activityNeurodegenerative Diseases

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzimidazole group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole derivatives: : These compounds share the benzimidazole group and are used in various applications, including as antifungal and anticancer agents.

  • Chromen-4-one derivatives: : These compounds have a similar core structure and are used in the development of new drugs and materials.

Uniqueness

What sets 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one apart from other similar compounds is its unique combination of functional groups

Biological Activity

3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, commonly referred to as a benzimidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

  • Molecular Formula: C21H21N3O3
  • Molecular Weight: 363.41 g/mol
  • CAS Number: 301308-65-6

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:

  • Activity Against Bacteria:
    • A study on benzimidazole derivatives reported high antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .
    • The compound's structural features may enhance its binding affinity to bacterial targets, potentially disrupting essential cellular processes.
  • Fungal Activity:
    • Research has demonstrated that certain benzimidazole derivatives can inhibit the growth of Candida albicans, with some compounds achieving MIC values as low as 3.9 µg/mL .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with various studies highlighting their ability to inhibit tumor cell proliferation:

  • Mechanism of Action:
    • The compound has been shown to interact with DNA topoisomerases, crucial enzymes involved in DNA replication and repair. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
    • Specific derivatives have demonstrated significant cytotoxicity against a panel of cancer cell lines, with IC50 values comparable to established chemotherapeutics like camptothecin .
  • Case Studies:
    • A study evaluated a series of benzimidazole derivatives against 60 human cancer cell lines at the National Cancer Institute, revealing that several compounds exhibited potent growth inhibition (GI50 values) across multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications:

  • Substituents on the benzimidazole core significantly affect antimicrobial and anticancer activities.
  • For example, variations in alkyl chain length and functional groups can modulate interactions with biological targets, enhancing efficacy and selectivity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets:

  • Docking analyses suggest that specific interactions with DNA topoisomerases and other proteins play a critical role in the observed biological activities .

Data Tables

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus< 10 µg/mL
AntifungalCandida albicans3.9 µg/mL
AnticancerHuman cancer cell linesGI50 < 16 µM

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